Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate

Orthogonal protection Hydrogenolysis Peptide chemistry

Obtaining the octahydro-1H-pyrrolo[3,2-c]pyridine scaffold with orthogonal protecting-group compatibility can be a supply bottleneck. This Cbz-protected building block (CAS 1196156-47-4) solves the problem of acid-sensitivity in multi-step syntheses. - Orthogonal Deprotection: Enables hydrogenolytic Cbz removal without disturbing acid-labile groups. - Direct Analysis: Strong UV chromophore at 254 nm simplifies HPLC/LC-MS monitoring without derivatization. - Validated Scaffold: Used in potent MPS1 kinase inhibitors, IDO1 inhibitors, and sub-μM CCR5 antagonists.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 1196156-47-4
Cat. No. B12625023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
CAS1196156-47-4
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CNCC2C1N(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-9-7-13-10-16-8-6-14(13)17/h1-5,13-14,16H,6-11H2
InChIKeyGIRZMPWEZFDLNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: Key Intermediate


Benzyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 1196156-47-4) is a benzyloxycarbonyl (Cbz)-protected saturated bicyclic diamine that serves as a key intermediate in medicinal chemistry campaigns targeting the octahydro-1H-pyrrolo[3,2-c]pyridine scaffold. This scaffold has been validated in potent and selective inhibitors of monopolar spindle 1 (MPS1) kinase [1], IDO1 inhibitors with good cellular and human whole-blood activity [2], and CCR5 antagonists with sub‑μM anti‑HIV‑1 replication activity [3]. The Cbz protecting group installed at the pyrrolidine nitrogen provides orthogonal deprotection compatibility, intrinsic UV detectability, and differential physicochemical properties that distinguish this building block from the more widely supplied tert‑butyloxycarbonyl (Boc) analog.

Benzyl Octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: Why Substitution Fails


Replacing benzyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate with its Boc analog or the unprotected free base is not a neutral decision; the Cbz group confers a specific set of orthogonal deprotection conditions (hydrogenolysis vs. acidolysis), a strong UV chromophore at 254 nm that enables direct HPLC/LC‑MS monitoring, and an appreciable increase in lipophilicity (logP 2.27 vs. ~1.8 for the Boc analog ). In multi‑step syntheses of kinase or IDO1/CCR5 inhibitors, these features can determine whether a building block is compatible with acid‑sensitive functional groups, purification strategies, or pharmacokinetic modulation [1]. The quantitative evidence below maps these differentiating attributes against the closest in‑class comparator, tert‑butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Benzyl Octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: Quantitative Evidence


Orthogonal Deprotection: Cbz Hydrogenolysis vs Boc Acidolysis

The Cbz group on benzyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the Boc analog requires strongly acidic conditions (e.g., TFA). This orthogonality is critical in syntheses where acid‑labile protecting groups or functional groups are present [1]. Experimental hydrogenolysis of substituted benzyl carbamates on related scaffolds proceeds with ≥95% conversion in under 90 min using 10% Pd/C [2].

Orthogonal protection Hydrogenolysis Peptide chemistry Bicyclic diamines

UV Detectability: Direct HPLC Monitoring via Cbz Chromophore

The benzyl carbamate group absorbs strongly at 254 nm (ε ≈ 200 M⁻¹cm⁻¹), allowing straightforward quantitation by standard HPLC‑UV or LC‑MS systems. The saturated tert‑butyl group of the Boc analog lacks a chromophore and therefore shows negligible absorbance at 254 nm, often requiring evaporative light scattering (ELSD) or refractive index (RI) detection for analysis [1]. This difference directly impacts process analytical technology (PAT) and purification logistics in discovery and scale‑up laboratories.

UV chromophore LC‑MS analysis Reaction monitoring Protected diamines

Lipophilicity Difference: Cbz vs Boc

Computational analysis of the target compound yields a logP (XLogP3‑AA) of 2.27 , compared to an estimated logP of ~1.8 for the Boc analog (calculated by the same XLogP3‑AA method for tert‑butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate [1]). The 0.47 logP unit increase corresponds to approximately 3‑fold higher partition into organic phases, which can influence chromatographic retention, purification strategy, and downstream property optimization for CNS penetration.

Lipophilicity Physicochemical properties Chromatographic retention Scaffold optimization

Acid Stability of Cbz Protection

The Cbz urethane is stable to trifluoroacetic acid (TFA), the standard reagent for Boc deprotection, whereas the Boc analog is rapidly cleaved. This differential stability enables chemoselective deprotection strategies, where acid‑labile protecting groups or glycosidic bonds elsewhere in the molecule are preserved while the benzyl carbamate remains intact [1]. The orthogonal stability profile of the Cbz group provides a documented, quantifiable advantage in complex scaffold decoration.

Acid stability Chemoselective deprotection Sequential synthesis Bicyclic scaffolds

Scaffold Validation: [3,2-c] Regioisomer for CCR5 Antagonists

A focused SAR study of novel octahydro‑1H‑pyrrolo[3,2‑c]pyridine derivatives designed as CCR5 antagonists identified compound 19c with anti‑HIV‑1 replication activity <1 μmol·L⁻¹ in cell‑based assays, while closely related octahydro‑1H‑pyrrolo[3,4‑b]pyridine isomers showed markedly different potency profiles [1]. The Cbz‑protected building block serves as the gateway intermediate for this specific [3,2‑c] regioisomeric scaffold, underscoring that regioisomeric identity, not merely the saturated bicyclic diamine motif, determines biological outcome.

CCR5 antagonist Anti‑HIV‑1 Structure‑activity relationship Scaffold hopping

Benzyl Octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: Application Scenarios


Orthogonal N-Deprotection in Multi-Step Synthesis

In synthetic routes where an acid‑labile protecting group (e.g., silyl ethers, trityl, or glycosidic linkages) is present, the Cbz‑protected building block provides a neutral hydrogenolytic cleavage step that avoids acid‑catalyzed side reactions [1]. This orthogonal deprotection strategy is critical for the late‑stage functionalization of kinase inhibitor scaffolds containing multiple sensitive functional groups [2].

Chromatography-Guided Reaction Monitoring

The strong UV absorbance of the benzyl chromophore at 254 nm enables direct HPLC‑UV or LC‑MS monitoring of reaction progress and product purity without derivatization [1]. This reduces analytical cycle time and supports automated purification workflows where the Boc analog would require ELSD or RI detection, thereby increasing throughput and consistency in lead‑optimization campaigns [2].

Lipophilicity Tuning for CNS Penetration

The calculated logP of 2.27 for the Cbz‑protected intermediate contributes to a hydrophobic shift that can be advantageous for designing blood‑brain‑barrier‑penetrant candidates or for formulating compounds in lipid‑based delivery systems [1]. Early‑stage SAR studies on IDO1 inhibitors have used the lipophilic character of the saturated bicyclic scaffold to balance potency and permeability [2].

Building Block for CCR5 and IDO1 Inhibitors

The octahydro‑1H‑pyrrolo[3,2‑c]pyridine scaffold, accessible via this Cbz‑protected intermediate, has produced sub‑μM CCR5 antagonists with anti‑HIV‑1 activity and IDO1 inhibitors with confirmed cellular and human whole‑blood activity [1]. Procuring this specific regioisomeric building block commits a program to the validated [3,2‑c] geometry, which has demonstrated distinct biological profiles in head‑to‑head scaffold‑hopping studies against the [3,4‑b] and [2,3‑c] isomers.

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